1-Bromo-2-fluoroethyne

Description

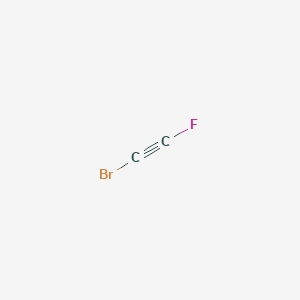

Structure

3D Structure

Properties

CAS No. |

131509-12-1 |

|---|---|

Molecular Formula |

C2BrF |

Molecular Weight |

122.92 g/mol |

IUPAC Name |

1-bromo-2-fluoroethyne |

InChI |

InChI=1S/C2BrF/c3-1-2-4 |

InChI Key |

DYNZNQBLUJEXQI-UHFFFAOYSA-N |

Canonical SMILES |

C(#CBr)F |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 Bromo 2 Fluoroethyne

Quantum Chemical Methodologies for Molecular Structure Elucidation

The quest for an accurate molecular structure of 1-bromo-2-fluoroethyne from a theoretical standpoint relies on a rigorous application of quantum chemical methods. These methods aim to solve the time-independent Schrödinger equation for the molecule, providing energies and wavefunctions from which geometric parameters can be derived. The accuracy of these calculations is intrinsically linked to the level of theory and the quality of the basis set used to describe the electronic distribution.

Ab Initio Approaches for Equilibrium Geometry Determination

Ab initio methods are foundational to computational chemistry, deriving information from first principles without the inclusion of empirical parameters. The determination of the equilibrium geometry (r_e) of this compound has been a subject of sophisticated computational studies, which aim to find the minimum energy conformation on the potential energy surface.

A key approach in this endeavor is the semi-experimental (SE) method, where experimentally determined ground-state rotational constants are corrected for vibrational effects calculated ab initio. This synergy between experimental data and theoretical calculations often yields highly accurate equilibrium structures. For this compound, the SE equilibrium geometry has been determined using the ground-state rotational constants of the 79Br and 81Br isotopologues acs.orgnih.gov. Due to challenges in isotopic substitution for the carbon and fluorine atoms, the C≡C and C–F bond lengths in this determination were fixed to values obtained from high-level density functional theory (DFT) calculations acs.orgnih.gov. This approach resulted in a refined C–Br bond length of 1.7913 Å acs.orgnih.gov.

Among the most reliable ab initio methods for obtaining accurate molecular geometries is the Coupled Cluster (CC) family of theories. The "gold standard" for single-reference systems is the CCSD(T) method, which stands for Coupled Cluster with single, double, and perturbative triple excitations. This method is known for its robust and accurate treatment of electron correlation, which is crucial for describing chemical bonds with high fidelity.

For this compound, the equilibrium C–Br bond length has been computed at the CCSD(T) level of theory, yielding a value that is in good agreement with the semi-experimental result acs.orgnih.gov. This agreement underscores the predictive power of the CCSD(T) method for the geometric parameters of molecules containing heavy elements like bromine.

Table 1: Comparison of Semi-Experimental and CCSD(T) C-Br Bond Length for this compound

| Method | C–Br Bond Length (Å) |

| Semi-Experimental (SE) | 1.7913 |

| CCSD(T)/TZ2Pf | in good agreement with SE |

Note: The original research indicates good agreement without providing the exact CCSD(T) value in the main text.

The accuracy of any ab initio calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more flexible description of the electron distribution, generally leading to more accurate results, albeit at a higher computational cost.

The correlation-consistent polarized valence basis sets, denoted as cc-pVnZ (where n = D, T, Q, 5, etc., for double-, triple-, quadruple-zeta, etc.), are systematically constructed to converge towards the complete basis set (CBS) limit. For molecules containing heavy elements like bromine, it is also important to use basis sets that are designed to handle the larger number of electrons and relativistic effects. For instance, in related studies of organo-bromine molecules, basis sets like aug-cc-pVTZ-PP have been employed for the bromine atom, where "aug" indicates the addition of diffuse functions to better describe anions and weak interactions, and "PP" signifies the use of a pseudopotential to replace the core electrons and account for relativistic effects sns.it.

In the specific computational study of this compound that provided the benchmark C–Br bond length, a triple-zeta basis set with polarization functions (TZ2Pf) was utilized in conjunction with the CCSD(T) method acs.orgnih.gov. The choice of a triple-zeta quality basis set is generally considered a good compromise between accuracy and computational expense for molecules of this size.

In most quantum chemical calculations, the frozen-core approximation is employed, where only the valence electrons are treated for electron correlation. While this is a computationally efficient approach, for high-accuracy determination of molecular geometries, the correlation effects involving the core electrons (core-valence correlation) can be significant.

Including core-valence correlation typically leads to a shortening of bond lengths. For achieving spectroscopic accuracy (i.e., agreement with high-resolution spectroscopic experiments), it is often necessary to include these effects. While the specific numerical correction for the bond lengths of this compound due to core-valence correlation is not explicitly detailed in the primary literature, it is a well-established principle that for the highest accuracy, composite theoretical schemes that account for core-correlation effects should be employed acs.org.

For molecules containing heavy elements such as bromine, relativistic effects become non-negligible. These effects arise from the high velocity of the inner-shell electrons, which leads to a contraction of the inner orbitals and a subsequent expansion and destabilization of the outer valence orbitals. For molecular properties like bond lengths, the dominant relativistic contribution is typically the scalar relativistic effect.

Neglecting these effects can lead to inaccuracies in the calculated geometric parameters. There are various methods to incorporate scalar relativistic effects, including the use of relativistic effective core potentials (RECPs) or methods like the Douglas-Kroll-Hess (DKH) or Zeroth-Order Regular Approximation (ZORA) Hamiltonians. The use of pseudopotentials (PP) for bromine, as seen in the aug-cc-pVTZ-PP basis set, is a common approach to implicitly include these scalar relativistic effects sns.it.

The CCSD(T) method accounts for triple excitations perturbatively. While this is generally a very good approximation, for some molecules, a full treatment of triple excitations (CCSDT) or even quadruple excitations (CCSDTQ) might be necessary to achieve ultimate accuracy. These higher-order correlation effects are computationally extremely demanding and are typically only applied to small benchmark systems. For this compound, the calculations have been primarily focused on the CCSD(T) level of theory, which is considered to provide a sufficiently high level of accuracy for the determination of its equilibrium geometry.

Remain Largely Unexplored

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular geometry, electronic properties, and vibrational dynamics. For many halogenated hydrocarbons, theoretical studies have provided a wealth of information. Methodologies such as the use of hybrid density functionals for geometry optimization and force field calculations, as well as perturbative anharmonic computations for the accurate prediction of spectroscopic parameters, have been successfully applied to a wide range of molecules. However, the application of these specific computational approaches to this compound has not been detailed in the scientific literature.

Similarly, a thorough analysis of the electronic structure and bonding characteristics of this compound is not present in the available body of research. This would typically involve the examination of its molecular orbitals, the distribution of electron density, the nature of its carbon-halogen and carbon-carbon triple bonds, and the mapping of its electrostatic potential to understand charge distribution and reactivity. While general principles of chemical bonding can be applied to infer some of these properties, specific computational data and in-depth analysis for this particular molecule are absent from the reviewed literature.

Density Functional Theory (DFT) Applications

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical and computational chemistry provide powerful tools for predicting the spectroscopic parameters of molecules like this compound, also known as bromofluoroacetylene. Through methods such as ab initio calculations, researchers can model molecular properties with high accuracy, offering data that complements and guides experimental studies.

Rotational Constants and Moments of Inertia

Rotational constants are fundamental properties of a molecule that are inversely related to its moments of inertia around its principal axes. For a linear molecule like this compound, there is only one unique rotational constant, B, which defines the energy levels of its rotational spectrum.

Investigations of the microwave and millimeter-wave spectra have determined the rotational constants for the two main isotopologues of bromine. researchgate.net These constants are crucial for deriving the molecule's geometry and bond lengths.

| Isotopologue | Rotational Constant (B₀) (MHz) |

|---|---|

| ⁷⁹BrCCF | 2073.456 |

| ⁸¹BrCCF | 2047.078 |

Vibrational Frequencies and Intensities (e.g., IR and Raman Active Modes)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the different modes of vibration within a molecule. Theoretical models can predict the frequencies of these vibrations and their corresponding intensities. For a linear molecule like this compound, specific stretching and bending modes are expected, each being either IR or Raman active based on the change in dipole moment or polarizability, respectively.

While detailed ab initio calculations for the full vibrational frequency spectrum of this compound are not extensively reported in foundational spectroscopic studies, the analysis of its vibrationally excited states has been a subject of investigation. researchgate.net Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the harmonic vibrational frequencies and intensities to support experimental assignments. researchgate.netresearchgate.net

Nuclear Quadrupole Coupling Constants (for Bromine Nuclei)

The interaction between the nuclear quadrupole moment of the bromine nucleus (both ⁷⁹Br and ⁸¹Br have a nuclear spin I > 1/2) and the electric field gradient at the nucleus gives rise to the nuclear quadrupole coupling constant (eQq). This parameter provides detailed information about the electronic environment surrounding the bromine atom, particularly the nature of the carbon-bromine bond.

The values for this compound have been determined from spectroscopic analysis, offering insight into the charge distribution within the molecule. researchgate.net

| Isotopologue | Nuclear Quadrupole Coupling Constant (eQq) (MHz) |

|---|---|

| ⁷⁹BrCCF | 659.7 |

| ⁸¹BrCCF | 551.2 |

Dunham Energy Parameters

Dunham energy parameters, or spectroscopic constants (Y_lk), are coefficients in a power series expansion that describes the rovibrational energy levels of a molecule. These parameters provide a more detailed model of the molecule's potential energy surface than simpler models. While these parameters are known to be studied for this compound, specific theoretically derived values are not detailed in the primary spectroscopic literature. nih.gov

Schoenflies Notation and Molecular Point Group Analysis

Molecular symmetry is classified using point groups, and the Schoenflies notation is the standard system for this classification. Spectroscopic investigations have confirmed that this compound is a linear molecule. researchgate.net As it does not have a center of symmetry (due to the different halogen atoms at each end), it belongs to the C∞v point group.

This classification has direct implications for its spectroscopic properties:

Rotational Spectra: The molecule possesses a permanent dipole moment, making it active in microwave spectroscopy.

Vibrational Spectra: The vibrational modes will belong to the irreducible representations of the C∞v group (Σ⁺ and Π), which determines their IR and Raman activity.

| Property | Value |

|---|---|

| Molecular Geometry | Linear |

| Point Group (Schoenflies Notation) | C∞v |

Centrifugal Distortion Constants

When a molecule rotates, centrifugal force causes its bonds to stretch slightly. This effect is accounted for by centrifugal distortion constants. For a linear molecule, the primary quartic centrifugal distortion constant is D₀. This constant provides a correction to the rigid rotor model, especially for higher rotational energy levels.

The value of D₀ has been determined for both bromine isotopologues of this compound from its microwave spectrum. researchgate.net

| Isotopologue | Centrifugal Distortion Constant (D₀) (kHz) |

|---|---|

| ⁷⁹BrCCF | 0.36 |

| ⁸¹BrCCF | 0.35 |

Inertial Defects

For a linear molecule like this compound, the inertial defect is theoretically expected to be zero. The inertial defect is a measure of the planarity of a molecule and is calculated from the principal moments of inertia. For a perfectly rigid linear molecule, all atoms lie on a single axis, resulting in one of the moments of inertia being zero and the other two being equal.

However, in reality, molecular vibrations, even at absolute zero (zero-point vibrations), cause slight deviations from this ideal linear geometry. These vibrations can lead to a small, non-zero inertial defect. The magnitude of this defect is influenced by the vibrational frequencies of the molecule, with low-frequency bending modes typically having the most significant impact. Without specific experimental or computational data on the vibrational frequencies of this compound, a precise calculation of its inertial defect is not possible.

Conformational Analysis and Potential Energy Surfaces (If Applicable to Isomeric Forms)

As a linear molecule, this compound does not exhibit conformational isomers that arise from rotation around single bonds, a common feature in more complex molecules. Therefore, a traditional conformational analysis and the exploration of a potential energy surface depicting different rotational conformers are not applicable to this compound.

The concept of a potential energy surface would be relevant in the context of its chemical reactions, such as dissociation or isomerization. However, no computational studies detailing such potential energy surfaces for this compound were found in the available literature.

Comparative Computational Studies with Related Halogenated Alkynes and Alkenes

While direct comparative studies involving this compound are unavailable, general principles of physical organic chemistry allow for a qualitative comparison with related halogenated hydrocarbons.

Influence of Halogen Identity (Bromine vs. Chlorine/Iodine)

The identity of the halogen atom significantly influences the properties of haloalkynes. Key differences arise from the varying electronegativity, atomic radius, and polarizability of the halogens.

| Property | Fluorine | Chlorine | Bromine | Iodine |

| Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |

| Covalent Radius (pm) | 71 | 99 | 114 | 133 |

| Polarizability (ų) | 0.56 | 2.18 | 3.05 | 4.7 |

Data compiled from standard chemistry reference sources.

Generally, as we move down the halogen group from chlorine to iodine:

Bond Length: The carbon-halogen bond length increases due to the larger atomic radius of the halogen.

Bond Strength: The carbon-halogen bond becomes weaker, which can affect the molecule's stability and reactivity.

Polarizability: The electron cloud of the halogen becomes more polarizable, influencing intermolecular interactions.

In this compound, the highly electronegative fluorine atom would create a significant dipole moment, while the larger, more polarizable bromine atom would have a different electronic influence.

Effects of Positional Isomerism (e.g., 1-Bromo-1-fluoroethyne)

The positional isomer, 1-bromo-1-fluoroethyne, is not a known or stable compound. In such a hypothetical molecule, both halogens would be attached to the same carbon atom of the acetylene unit. This arrangement would likely be highly unstable due to the electronic demands of the sp-hybridized carbon and the steric hindrance of two halogen atoms on a single carbon.

Comparison with Halogenated Ethene and Ethane Analogues

Comparing this compound to its ethene and ethane analogues reveals significant differences in geometry, hybridization, and reactivity.

| Compound | Hybridization of Carbon | Geometry | Bond Angles |

| 1-Bromo-2-fluoroethyne (B1235809) | sp | Linear | 180° |

| 1-Bromo-2-fluoroethene | sp² | Planar | ~120° |

| 1-Bromo-2-fluoroethane | sp³ | Tetrahedral | ~109.5° |

The sp hybridization of the carbon atoms in this compound results in a linear geometry and a more acidic C-H bond (if present) compared to the sp² and sp³ hybridized carbons in the ethene and ethane analogues. The presence of the pi bonds in the alkyne and alkene makes them more susceptible to addition reactions compared to the saturated ethane derivative.

Spectroscopic Characterization of 1 Bromo 2 Fluoroethyne

Rotational Spectroscopy (Microwave Spectroscopy)

No publicly available experimental data could be found for the microwave spectrum of 1-bromo-2-fluoroethyne. The following subsections therefore remain unaddressed pending future research.

Vibrational Spectroscopy (Infrared and Raman)

No publicly available experimental data could be found for the infrared or Raman spectra of this compound. A detailed analysis of its vibrational modes is therefore not possible at this time.

Gas-Phase Infrared Spectroscopy for Vibrational Assignments

Experimental data from gas-phase infrared spectroscopy for the specific vibrational assignments of this compound are not available in the reviewed literature.

Analysis of Fundamental Vibrational Modes

A detailed experimental analysis of the fundamental vibrational modes of this compound is not documented in the available scientific papers.

Identification of Overtone and Combination Bands

There is no published information identifying the overtone and combination bands for this compound.

Determination of Absorption Cross Sections

Experimentally determined absorption cross-sections for this compound have not been reported in the surveyed literature.

Interplay Between Experimental and Theoretical Vibrational Analyses

While some theoretical studies have been conducted on molecules including this compound, a direct comparison with experimental vibrational analysis is not possible due to the lack of the latter. nih.govresearchgate.net

Other Spectroscopic Techniques (e.g., Photoelectron Spectroscopy for Electronic Structure Validation)

No specific photoelectron spectroscopy studies for the electronic structure validation of this compound were found in the public domain.

Reactivity and Reaction Mechanisms of 1 Bromo 2 Fluoroethyne

Electrophilic and Nucleophilic Character of the Alkyne Moiety

The carbon-carbon triple bond in 1-bromo-2-fluoroethyne is a region of high electron density, which inherently bestows nucleophilic properties upon the molecule. This electron-rich π-system can readily attack electrophilic species. Conversely, the sp-hybridized carbon atoms of the alkyne are more electronegative than their sp2 or sp3 counterparts, which can lead to a degree of electrophilic character, particularly when influenced by the attached halogens.

The presence of both bromine and fluorine atoms significantly polarizes the molecule. The high electronegativity of fluorine, in particular, withdraws electron density from the triple bond, thereby diminishing its nucleophilicity compared to unsubstituted acetylene. This electron withdrawal enhances the electrophilic character of the acetylenic carbons, making them more susceptible to attack by nucleophiles.

Role of Halogen Substituents in Reactivity Modulation

The fluorine and bromine atoms play a crucial role in modulating the reactivity of the this compound molecule. Their effects are twofold: inductive and steric.

Inductive Effects: Both fluorine and bromine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the alkyne's π-system, which in turn decreases its nucleophilicity and increases its electrophilicity. The fluorine atom, being more electronegative than bromine, has a more pronounced electron-withdrawing effect.

Steric Effects: The size of the halogen atoms can also influence the molecule's reactivity. While fluorine is relatively small, the larger bromine atom can introduce some steric hindrance, potentially influencing the approach of reactants to the triple bond.

The differential electronegativity and size of the two halogens also create a dipole moment in the molecule, further influencing its interaction with polar reagents.

Potential for Addition Reactions across the Triple Bond

Given the presence of a carbon-carbon triple bond, this compound is expected to undergo addition reactions. These reactions involve the breaking of one or both of the π-bonds and the formation of new single bonds.

Electrophilic Addition: Electrophiles can add across the triple bond. The regioselectivity of such additions would be influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the halogens would generally decrease the rate of electrophilic addition compared to simple alkynes. The mechanism would likely proceed through a bridged halonium ion intermediate, similar to the halogenation of other alkynes. masterorganicchemistry.com

Nucleophilic Addition: The increased electrophilicity of the acetylenic carbons, due to the attached halogens, makes this compound a candidate for nucleophilic addition reactions. Strong nucleophiles can attack one of the sp-hybridized carbons, leading to the formation of a vinyl anion intermediate, which can then be protonated or react with another electrophile.

| Reaction Type | Reagents | Expected Product |

| Electrophilic Addition | H-X (e.g., HBr, HCl) | Dihaloalkene |

| Electrophilic Addition | X₂ (e.g., Br₂, Cl₂) | Tetrahaloalkane (with excess reagent) |

| Nucleophilic Addition | Nu⁻ (e.g., RO⁻, R₂N⁻) | Substituted alkene |

Mechanisms of Substitution Reactions (e.g., Halogen Exchange, Nucleophilic Attack)

Substitution reactions in this compound can occur at the sp-hybridized carbon atoms.

Nucleophilic Substitution: Nucleophilic substitution at an sp-hybridized carbon is generally less common than at sp3-hybridized carbons. slideserve.com However, the presence of good leaving groups like bromide can facilitate such reactions. A strong nucleophile could potentially displace the bromide ion in a substitution reaction. The mechanism for such a reaction is not as straightforward as the classic SN1 or SN2 pathways and may involve addition-elimination or other complex mechanisms.

Halogen Exchange: Halogen exchange reactions are a possibility, where one halogen is replaced by another. This would typically be driven by the relative bond strengths and the nature of the attacking halide ion.

It is important to note that while these reactivity patterns can be predicted based on the general principles of organic chemistry and the known behavior of haloalkynes, specific experimental or computational studies on this compound are limited. nih.gov Therefore, the precise reaction pathways and product distributions would need to be determined empirically.

Potential Applications and Future Research Directions

Role in Advanced Organic Synthesis as a Building Block

The intrinsic reactivity of 1-Bromo-2-fluoroethyne makes it a theoretically valuable, though currently underutilized, building block in organic synthesis. Haloalkanes and haloalkenes are known to be reactive towards nucleophiles due to the polar carbon-halogen bond, which creates an electron-deficient carbon center. wikipedia.orgstudypug.com In this compound, the alkyne's C-Br bond would be the expected site for nucleophilic substitution, allowing for the introduction of the fluoroethynyl group into various molecular scaffolds.

Furthermore, the triple bond itself is a hub of reactivity, amenable to a wide array of transformations including:

Click Chemistry: The alkyne moiety can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions to form triazole rings, a cornerstone of modern chemical ligation. nih.gov

Cross-Coupling Reactions: Sonogashira coupling could be employed to form new carbon-carbon bonds at the bromine-bearing carbon.

Addition Reactions: The alkyne can undergo various addition reactions, introducing new functionalities across the triple bond.

While its synthetic utility has not been explicitly documented, related compounds like (Z)-1-bromo-2-fluoroethene are recognized as building blocks for creating more complex molecules. The unique electronic properties conferred by the fluorine atom combined with the reactivity of the bromoalkyne functionality suggest that this compound could be a potent reagent for synthesizing novel fluorinated pharmaceuticals, agrochemicals, and other specialty organic compounds.

Exploration in Materials Science (e.g., Fluorinated Polymers, Specialty Chemicals)

Fluorinated polymers are a significant class of materials known for their high chemical stability, thermal resistance, and unique surface properties. nih.gov While the polymerization of this compound has not been reported, its structure suggests potential as a monomer or co-monomer for novel fluorinated materials. For instance, side-chain fluorinated polymers, which feature a non-fluorinated backbone with fluorinated side groups, are a major class of fluoropolymers. nih.gov this compound could theoretically be incorporated into polymer structures to impart specific properties.

The high reactivity of similar compounds, such as 1,1-Dibromodifluoroethylene, as monomers in the production of specialty polymers highlights the potential for halogenated monomers. lookchem.com Research into the polymerization behavior of this compound could open pathways to new materials with tailored refractive indices, dielectric constants, or surface energies.

Theoretical Considerations for [¹⁸F]-Labeled Alkyne Analogs in Radiochemistry (by analogy)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting nuclides, most commonly fluorine-18 (B77423) ([¹⁸F]). thno.org The development of efficient ¹⁸F-labeling strategies is a major focus of radiochemistry. nih.gov

By analogy to other fluorinated compounds, an [¹⁸F]-labeled version of this compound could be considered a potential synthon in radiopharmaceutical development. The "click chemistry" reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used method for labeling biomolecules like peptides with ¹⁸F. mdpi.com Typically, this involves reacting an ¹⁸F-labeled prosthetic group containing either an azide (B81097) or an alkyne with a biomolecule bearing the complementary functional group. mdpi.com

Theoretically, a molecule like [¹⁸F]1-fluoro-2-bromoethyne could serve as a novel ¹⁸F-labeled building block. However, its synthesis and stability would need to be established. Current research often focuses on creating ¹⁸F-labeled azides or more complex alkynes for subsequent conjugation. mdpi.com Density Functional Theory (DFT) calculations are often employed to predict the thermodynamic favorability of such labeling pathways. thno.org Future computational studies could explore the feasibility of producing and utilizing [¹⁸F]1-fluoro-2-bromoethyne for PET tracer synthesis.

Investigation of Intermolecular Interactions and Complex Formation

The physical properties and behavior of molecules are governed by their intermolecular interactions. For this compound, several key interactions can be predicted based on its structure. The significant difference in electronegativity between the carbon atoms and the halogen substituents (F and Br) creates a polar molecule. This polarity would lead to dipole-dipole interactions between molecules, which are stronger than the London dispersion forces found in nonpolar analogs and generally lead to higher boiling points. byjus.comlibretexts.org

Furthermore, the electron distribution around the halogen atoms makes haloalkanes and related compounds capable of forming "halogen bonds," where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. The study of these non-covalent interactions is crucial for understanding crystal packing, solvent effects, and binding to biological targets. Computational modeling and spectroscopic analysis of this compound could provide valuable insights into the nature and strength of its dipole-dipole forces and its potential to act as a halogen bond donor.

Computational Design of Novel Derivatives with Tailored Properties

Given the lack of experimental data, computational chemistry provides a powerful tool for the initial exploration of this compound and its potential derivatives. Ab initio and DFT calculations can be used to predict a wide range of properties before undertaking laboratory synthesis. acs.org

Future computational research could focus on:

Reactivity Prediction: Calculating the bond dissociation energies and activation barriers for reactions at the C-Br bond versus the alkyne moiety to guide synthetic strategies.

Electronic Properties: Modeling the impact of substituting the bromine atom with other functional groups on the molecule's dipole moment, polarizability, and frontier molecular orbitals (HOMO/LUMO). This could be used to design derivatives for applications in electronic materials.

Conformational Analysis: While this compound is a linear molecule, derivatives incorporating this unit could have various conformations whose relative energies could be calculated to predict the most stable structures. acs.org

Virtual Screening: Designing a virtual library of derivatives and docking them into the active sites of enzymes or receptors to identify potential candidates for pharmaceutical development, a strategy used for other halogenated compounds. researchgate.net

Such theoretical studies can efficiently map out the chemical space of this compound derivatives, identifying promising candidates with tailored properties for synthesis and experimental validation.

Conclusion and Outlook

Summary of Key Findings in 1-Bromo-2-fluoroethyne Research

Research into this compound (BrC≡CF) and the broader class of haloalkynes has established them as highly reactive and versatile intermediates in organic synthesis. nih.govacs.org A key characteristic of these molecules is their dual-functional nature, which allows for a variety of synthetic transformations. acs.org The carbon-carbon triple bond can exhibit both nucleophilic and electrophilic properties, particularly in superbasic media. researchgate.net

Significant findings in the study of haloalkynes, applicable to this compound, include their utility in constructing complex molecules. They serve as building blocks in numerous reactions, including cross-coupling, nucleophilic addition, and cycloaddition. nih.govacs.org An important aspect of their chemistry is that the halogen atoms can be retained during these transformations, which permits subsequent structural modifications and the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single operation. nih.govacs.org This characteristic offers an efficient pathway to a wide array of functionalized products. acs.org

Specific research on the molecular structure of this compound has provided precise data on its geometry. Through computational studies, its equilibrium bond lengths have been determined, offering fundamental insight into its chemical bonding. nih.gov These structural parameters are crucial for understanding its reactivity and for the spectroscopic identification of the molecule.

Table 1: Computed Equilibrium Geometries of this compound (BrC≡CF)

| Parameter | Bond | Length (Å) |

|---|---|---|

| r(Br1–C2) | C-Br | 1.7951 |

| r(C2≡C3) | C≡C | 1.2006 |

| r(C3–F4) | C-F | 1.2802 |

Data from a study on equilibrium geometries of organo-bromine molecules. nih.gov

Furthermore, research has demonstrated the successful use of haloacetylenes in transition metal-free cross-coupling reactions with electron-rich heterocycles, a significant advancement toward more sustainable and cost-effective synthetic methods. mdpi.com

Identification of Current Knowledge Gaps

Despite the progress in understanding haloalkynes generally, there are notable knowledge gaps specifically concerning this compound. Much of the existing literature focuses on the broader class of haloacetylenes or other halogenated compounds, with limited studies dedicated exclusively to the synthesis, reactivity, and application of BrC≡CF. nih.govacs.orgacs.orgmdpi.com

A primary gap is the lack of detailed experimental studies on the specific reaction kinetics and mechanisms of this compound. While general mechanisms involving intermediates like σ-acetylene–metal or π-acetylene–metal complexes are proposed for haloalkynes, specific investigations into how the unique combination of bromine and fluorine substituents in BrC≡CF influences these pathways are scarce. nih.govacs.org

Furthermore, while its potential as a synthetic building block is inferred from studies on similar compounds, dedicated research into its specific applications is not well-documented. The potential of this compound in the synthesis of novel pharmaceuticals, materials, or agrochemicals remains largely unexplored. nih.govacs.org There is also limited information comparing the reactivity of this compound with other haloalkynes, which would be valuable for selecting the appropriate reagent for a desired synthetic outcome.

Finally, while computational data on its structure exists nih.gov, a comprehensive experimental spectroscopic characterization (e.g., rotational and vibrational spectroscopy) of this compound in the gas phase appears to be limited in the public domain, which would be invaluable for its detection and for validating theoretical models. ifpan.edu.plnist.gov

Future Research Avenues and Prospects for the Field

The field of haloalkyne chemistry is poised for significant advancement, with several promising research avenues for this compound. Future work will likely focus on bridging the identified knowledge gaps and expanding the synthetic utility of this and related compounds.

Key future research directions include:

Development of Novel Catalytic Systems: A major prospect is the design of new and more efficient catalytic systems for haloalkyne transformations. This includes exploring both transition-metal-catalyzed and metal-free approaches to enhance reaction selectivity, efficiency, and functional group tolerance. acs.org A deeper understanding of reaction mechanisms is crucial for this development. acs.org

Exploration of Tandem Reactions: Investigating tandem reactions where multiple bonds are formed in a single operation using this compound as a starting material could lead to the rapid assembly of complex molecular architectures. nih.govacs.orgthieme-connect.com

Application in Materials Science and Drug Discovery: A significant opportunity lies in harnessing the unique properties of this compound for creating novel materials and biologically active compounds. Its rigid structure and reactive handles make it an attractive component for conjugated organic materials, polymers, and as a precursor for fluorinated and brominated pharmaceuticals. nih.govacs.org

Detailed Physicochemical Studies: Comprehensive experimental and theoretical studies are needed to fully characterize the physicochemical properties of this compound. This includes detailed spectroscopic analysis, thermochemical studies, and advanced computational modeling of its reaction pathways.

Comparative Reactivity Studies: Systematic studies comparing the reactivity of this compound with other haloalkynes (e.g., those containing chlorine or iodine) would provide a valuable framework for synthetic chemists to predict and control reaction outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.